1-Chlorohexan-2-OL is an organic compound with the molecular formula CHClO. It is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to the second carbon of a hexane chain. This compound appears as a colorless liquid with a distinctive odor, and it is insoluble in water but soluble in organic solvents such as ethanol and acetone . The compound is notable for its unique structure, which includes both a chlorine atom and a hydroxyl group, making it a versatile intermediate in organic synthesis.
1-Chlorohexan-2-OL can be synthesized through several methods:
These methods can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed.
The unique combination of functional groups in 1-Chlorohexan-2-OL makes it useful in various applications:
Several compounds share structural similarities with 1-Chlorohexan-2-OL, each exhibiting unique properties:
| Compound Name | Structural Feature | Notable Differences |
|---|---|---|
| 1-Bromohexan-2-OL | Bromine atom instead of chlorine | Generally less reactive than chlorinated analogs |
| 1-Iodohexan-2-OL | Iodine atom instead of chlorine | More reactive due to weaker C-I bond |
| 5-Chloro-2-cyclohexen-1-ol | Cyclohexene ring | Different ring structure affects reactivity and stability |
The presence of the chlorine atom in 1-Chlorohexan-2-OL enhances its reactivity compared to its bromine and iodine analogs. This reactivity makes it particularly valuable for nucleophilic substitution reactions, allowing for diverse synthetic applications that may not be feasible with other halogenated compounds.
Nucleophilic substitution reactions are foundational in the synthesis of chlorohydrins like 1-chlorohexan-2-ol. These reactions typically involve replacing a hydroxyl group with a chlorine atom via electrophilic chlorinating agents.
Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. The reaction proceeds through a two-step mechanism:
For 1-chlorohexan-2-ol, hexan-2-ol reacts with SOCl₂ under anhydrous conditions. The reaction is highly efficient, with yields exceeding 90% due to the gaseous byproducts simplifying purification.
The Appel reaction employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to chlorides. The mechanism involves:
This method is advantageous for acid- or base-sensitive substrates, as it operates under neutral conditions. For 1-chlorohexan-2-ol, the Appel reaction achieves regioselectivity while preserving stereochemical integrity.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Anhydrous, 25°C | 90–95 |
| Appel Reaction | PPh₃, CCl₄ | Neutral, 0–25°C | 85–90 |
The formation of 1-chlorohexan-2-ol through epoxide ring-opening reactions in alkaline media represents a fundamental pathway in chlorohydrin synthesis. Under basic conditions, epoxides undergo nucleophilic attack by hydroxide ions, leading to regioselective ring opening that produces chlorohydrin compounds [1]. The alkaline environment facilitates the nucleophilic substitution mechanism, where the highly strained three-membered epoxide ring serves as an electrophilic center susceptible to nucleophilic attack [2].
The ring-opening process follows a classical SN2 mechanism, where the nucleophile approaches from the opposite side of the leaving group, resulting in inversion of stereochemistry at the reaction center [3]. In alkaline media, the hydroxide ion acts as a strong nucleophile, attacking the less substituted carbon of the epoxide ring due to steric considerations [1]. This regioselectivity is crucial for the formation of 1-chlorohexan-2-ol, as it determines the positioning of the hydroxyl group in the final product.
Experimental studies have demonstrated that the rate of epoxide ring-opening in alkaline conditions is highly dependent on pH and temperature. Research conducted on similar chlorohydrin systems shows that optimal pH values range from 8.0 to 11.0, with maximum reaction rates observed at pH 10.0 to 11.0 [4]. The kinetic data presented in Table 1 illustrates the pH-dependent behavior of epoxide ring-opening reactions.
| pH | Temperature (°C) | Log(k·s⁻¹) | Half-life (min) |
|---|---|---|---|
| 9.0 | 30 | -4.56 | 420.4 |
| 9.5 | 30 | -4.31 | 235.5 |
| 10.0 | 30 | -3.45 | 32.6 |
| 10.5 | 30 | -3.03 | 12.3 |
| 11.0 | 30 | -2.54 | 4.0 |
The temperature dependence of the alkaline ring-opening reaction follows Arrhenius behavior, with increasing temperature leading to enhanced reaction rates [4]. At pH 9.0, the reaction rate constants demonstrate significant temperature sensitivity, with the half-life decreasing from 420.4 minutes at 30°C to approximately 7.9 minutes at 55°C [4]. This temperature dependence reflects the activation energy requirements for the nucleophilic attack and subsequent ring-opening process.
The mechanism involves initial coordination of the hydroxide ion with the epoxide oxygen, followed by backside attack at the less hindered carbon center [5]. The high ring strain in the three-membered epoxide ring, approximately 13 kcal/mol, provides the driving force for the ring-opening reaction despite the relatively poor leaving group characteristics of the alkoxide intermediate [2]. The reaction proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously, maintaining the stereochemical integrity of the process.
The regioselectivity observed in chlorohydrin formation is fundamentally governed by the energy differences between competing transition states during the chlorination process. Computational studies using ab initio methods have revealed that transition state energies play a critical role in determining the preferred reaction pathway [6] [7]. The formation of 1-chlorohexan-2-ol involves multiple transition states, each corresponding to different possible reaction outcomes.
During the chlorination process, the initial step involves the formation of a chloronium ion intermediate, which represents a bridged structure where the chlorine atom is bonded to both carbon atoms of the double bond [8] [9]. This intermediate is inherently unstable and rapidly undergoes nucleophilic attack by water molecules, leading to ring opening and formation of the chlorohydrin product. The regioselectivity of this process is determined by the relative stability of the transition states leading to different regioisomers.
Theoretical calculations indicate that the transition state geometries exhibit planar arrangements with specific bond lengths and angles that influence the reaction outcome [10] [7]. For chlorination reactions, the transition state retains more of the original tetrahedral geometry around the carbon centers, which affects the regioselectivity pattern [10]. The energy barriers for different pathways vary significantly, with differences of 1.9 to 3.0 kcal/mol between competing transition states [7].
The chloronium ion formation represents a key intermediate in the mechanism, with experimental evidence supporting its role in determining regioselectivity [9]. Studies on related chloronium ion systems have shown that these species can be characterized by infrared spectroscopy, revealing C-Cl stretching frequencies that indicate the ionic character of the intermediate [11]. The stability of these intermediates is influenced by the electronic and steric properties of the substituents on the carbon framework.
Regioselective chlorination is further influenced by the relative transition energy levels between competing pathways [6]. Research on similar systems has demonstrated that energy gaps of 1-3 kcal/mol between transition states can lead to highly selective reactions, with selectivity ratios exceeding 10:1 in favor of the thermodynamically preferred pathway [6]. These energy differences arise from variations in bond lengths, bond angles, and electronic stabilization effects in the transition state structures.
The role of solvent polarity in stabilizing different transition states cannot be overlooked [12] [13]. Studies on epichlorohydrin systems have shown that solvent polarity significantly affects both the reaction rate and regioselectivity of ring-opening reactions [13]. In polar solvents, the transition states leading to more substituted carbocation-like intermediates are preferentially stabilized, while less polar solvents favor transition states with more covalent character.
The biocatalytic formation of chlorohydrins, including 1-chlorohexan-2-ol, involves sophisticated enzymatic mechanisms that proceed through covalent hydroxyalkyl-enzyme intermediates. Epoxide hydrolases, which belong to the α/β-hydrolase fold family, catalyze the hydrolytic ring-opening of epoxides through a well-characterized two-step mechanism [14] [15]. The first step involves nucleophilic attack by a catalytic aspartate residue on the epoxide substrate, forming a covalent hydroxyalkyl-enzyme intermediate.
The active site architecture of epoxide hydrolases contains a catalytic triad consisting of a nucleophilic aspartate, a histidine residue, and an additional acidic amino acid [15]. In the case of soluble epoxide hydrolase, the nucleophilic aspartate (Asp334) is positioned to make a backside attack on the epoxide, typically at the least sterically hindered carbon [15]. This attack is facilitated by hydrogen bonding interactions with tyrosine residues (Tyr382 and Tyr465) that polarize the epoxide oxygen and activate it toward nucleophilic attack.
The formation of the hydroxyalkyl-enzyme intermediate represents a critical step in the catalytic cycle, with kinetic studies revealing that this intermediate can accumulate to significant levels under certain conditions [14]. Mass spectrometry experiments have demonstrated that wild-type enzymes typically show minimal accumulation of the covalent intermediate, suggesting that the hydrolysis step is not rate-limiting [14]. However, active-site mutants such as Glu153Gln can trap substantial amounts of the intermediate, providing insights into the mechanistic details.
Kinetic parameters for epoxide hydrolase-catalyzed reactions demonstrate the efficiency of these biocatalytic systems. Table 2 presents representative kinetic data for epoxide hydrolases acting on chlorinated substrates.
| Substrate | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | kcat/Km (M⁻¹·s⁻¹) |
|---|---|---|---|
| Epichlorohydrin | 0.3 | 34 | 1.89 × 10³ |
| 1,2-Epoxyhexane | 0.8 | 28 | 0.58 × 10³ |
| Styrene oxide | 1.2 | 22 | 0.31 × 10³ |
The hydrolysis of the hydroxyalkyl-enzyme intermediate occurs through activation of a water molecule by the histidine-aspartate pair [15]. The histidine residue (His523) moves sufficiently far from the nucleophilic aspartate to allow water coordination and activation [15]. The activated water molecule then attacks the carbonyl carbon of the ester bond, releasing the diol product and regenerating the free enzyme.
Halohydrin dehalogenases represent another important class of enzymes involved in chlorohydrin metabolism, operating through a related but distinct mechanism [16]. These enzymes catalyze the conversion of halohydrins to epoxides through intramolecular cyclization reactions [16]. The active site contains a Ser132-Tyr145-Arg149 catalytic triad, where the serine acts as the nucleophile and the arginine modulates the pKa of the tyrosine residue [16].
The biocatalytic synthesis of optically active chlorohydrins has been achieved through bienzymatic cascade reactions involving ene-reductases and alcohol dehydrogenases [17]. These systems can produce chlorohydrins with excellent enantioselectivity (>99% enantiomeric excess) and high conversion rates (>99%) [17]. The cascade approach allows for the selective reduction of chloroenones to generate specific stereoisomers of chlorohydrins under mild reaction conditions.
Ruthenium-carbon composite catalysts represent a significant advancement in heterogeneous catalysis for chlorohydrin synthesis, offering superior performance compared to traditional homogeneous systems [1] [2] [3]. These catalysts comprise ruthenium nanoparticles dispersed on various carbon supports, including activated carbon, mesoporous carbon, carbon nanotubes, and nitrogen-doped carbon materials [4] [5] [6].
The carbon support selection critically influences catalytic performance through metal-support interactions [4]. Mesoporous carbon materials demonstrate exceptional performance due to their high surface area (600-900 m²/g) and uniform pore structure, which facilitates optimal ruthenium dispersion [5]. ZIF-derived carbon supports show particularly promising results, with metal dispersion reaching 65-85% and turnover frequencies of 120-350 h⁻¹ [4].
Ruthenium loading optimization typically ranges from 1-8 wt%, with higher loadings leading to particle agglomeration and reduced catalytic efficiency [5] [7]. The optimal loading depends on the specific carbon support, with mesoporous carbons accommodating higher loadings while maintaining dispersion [6].
Metal-support interactions play a crucial role in determining catalytic activity [4]. Ruthenium species preserved in metallic state on carbon supports exhibit enhanced hydrogen evolution reaction activity with overpotentials as low as 29 mV at 10 mA cm⁻² [4]. The interfacial sites between ruthenium and carbon serve as active centers for catalytic transformations [8].
Nitrogen functionalization of carbon supports significantly enhances catalytic performance through electronic effects [2]. Ruthenium nanoparticles on nitrogen-functionalized carbon demonstrate superior activity with turnover frequencies reaching 167 h⁻¹ for selective hydrogenation reactions [2]. The electron-donating properties of nitrogen-doped carbon prevent catalyst poisoning and provide excellent reusability [2].
Particle size control is achieved through thermal reduction methods, producing highly crystalline ruthenium nanoparticles with mean sizes of 0.9-1.7 nm [2] [5]. These well-dispersed nanoparticles exhibit strong resistance against oxidative atmospheres and minimal leaching during catalytic cycles [7].
Chlorohydrin formation mechanisms on ruthenium-carbon catalysts involve multiple pathways depending on substrate structure [9] [10]. Dynamic kinetic resolution of chlorohydrins proceeds through ruthenium-catalyzed racemization combined with enzymatic resolution, achieving high enantiomeric excesses [9]. The ruthenium catalyst facilitates continuous racemization while maintaining high substrate conversion rates [11].
Substrate activation occurs through coordination to ruthenium centers, followed by hydride transfer from coordinated hydrogen or alcohol substrates [11]. The carbon support modifies the electronic properties of ruthenium, influencing binding energies and activation barriers for different reaction steps [2].
Turnover numbers for ruthenium-carbon catalysts range from 50-400 h⁻¹ depending on support type and reaction conditions [3] [5]. Mesoporous carbon-supported catalysts demonstrate the highest activities, with some systems achieving over 30 reuse cycles without significant deactivation [5].
| Catalyst Type | Ru Loading (wt%) | BET Surface Area (m²/g) | Metal Dispersion (%) | Turnover Frequency (h⁻¹) | Stability (cycles) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Ru/Carbon Black | 1-5 | 800-1200 | 40-60 | 50-120 | 10-15 | 85-92 |
| Ru/Activated Carbon | 2-10 | 1000-1500 | 50-70 | 80-200 | 15-25 | 88-95 |
| Ru/Mesoporous Carbon | 1-8 | 600-900 | 60-80 | 100-300 | 20-30 | 90-96 |
| Ru/N-doped Carbon | 1-6 | 650-1000 | 70-85 | 150-400 | 25-35 | 92-98 |
| Ru/CNT | 2-8 | 200-400 | 45-65 | 90-250 | 15-20 | 87-94 |
| Ru/ZIF-derived Carbon | 1-5 | 400-800 | 65-85 | 120-350 | 30-40 | 93-98 |
Ene-reductase/alcohol dehydrogenase cascades represent sophisticated biocatalytic platforms for stereoselective chlorohydrin production [12] [13] [14]. These systems combine the carbon-carbon double bond reduction capabilities of ene-reductases with the stereoselective carbonyl reduction of alcohol dehydrogenases, enabling the synthesis of optically active chlorohydrins with excellent stereoselectivity [13] [14].
Cofactor recycling systems are essential for economical operation of these biocatalytic platforms [15] [16]. Nicotinamide adenine dinucleotide phosphate (NADPH) regeneration is achieved through glucose dehydrogenase, formate dehydrogenase, or alcohol dehydrogenase-catalyzed oxidation of secondary alcohols [15]. The thermodynamically driven nature of these regeneration systems ensures efficient cofactor turnover with minimal excess requirements [12].
Enzyme compatibility within cascade systems requires careful optimization of reaction conditions [14] [17]. The optimal pH range for most ene-reductase/alcohol dehydrogenase systems is 6.5-7.5, while temperature requirements typically range from 25-40°C [14]. Buffer systems such as potassium phosphate or Tris-HCl maintain stable conditions throughout the reaction sequence [15].
Substrate specificity of ene-reductase/alcohol dehydrogenase systems encompasses a broad range of α,β-unsaturated carbonyl compounds [18] [19]. Old Yellow Enzyme family members demonstrate activity toward aldehydes, ketones, and nitro-substituted alkenes, while alcohol dehydrogenases show complementary specificity for the resulting saturated carbonyl intermediates [19].
Stereochemical control is achieved through enzyme selection and reaction sequencing [13] [14]. Ene-reductases typically deliver hydrogen to the Si-face of the alkene, while alcohol dehydrogenases can be selected for either (R)- or (S)-selectivity in the subsequent reduction [14]. This combination enables access to multiple stereoisomers of chlorohydrin products with diastereomeric ratios exceeding 99:1 [14].
Reaction optimization involves substrate concentration, enzyme loading, and reaction time parameters [13] [17]. Optimal substrate concentrations range from 10-50 mM, with enzyme loadings of 0.1-0.5 g/L typically sufficient for complete conversion [14]. Reaction times vary from 4-24 hours depending on substrate complexity and desired conversion levels [13].
Whole-cell biocatalysis offers advantages for industrial applications through simplified enzyme production and cofactor regeneration [20]. Recombinant Escherichia coli strains co-expressing ene-reductase and alcohol dehydrogenase achieve substrate conversions exceeding 90% with minimal cofactor supplementation [20].
Immobilization strategies enhance enzyme stability and enable catalyst reuse in continuous processes [21]. Mesoporous silica supports provide optimal immobilization matrices, retaining 52-63% of initial activity after five reuse cycles [22]. Cross-linked enzyme aggregates represent alternative immobilization approaches with demonstrated stability in organic solvents [21].
Flow reactor systems enable continuous production with enhanced mass transfer and reaction control [23] [24]. Packed-bed reactors containing immobilized enzymes demonstrate stable operation for multiple residence times, with productivity rates reaching 1.4 g/L·d [25].
| Enzyme System | Substrate Range | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| ERED + ADH (Sequential) | α,β-unsaturated ketones | 85-95 | 95-99 | 12-24 | 78-88 |
| ERED + ADH (Concurrent) | α,β-unsaturated aldehydes | 90-98 | 96-99 | 8-16 | 82-92 |
| OYE1 + LBADH | cyclic enones | 88-94 | 94-98 | 16-20 | 80-90 |
| OYE3 + ADH-A | aromatic enones | 92-99 | 97-99 | 10-18 | 85-95 |
| XenB + RasADH | aliphatic enones | 87-95 | 93-97 | 14-22 | 79-87 |
| NCR-ERED + TeSADH | cyclohexenone | 85-92 | 92-96 | 18-26 | 76-84 |
| ERED + ADH + HHDH | chloroenones | 90-99 | 98-99 | 6-12 | 88-96 |
| P450 + HHDH | halohydrocarbons | 88-96 | 98-99 | 4-8 | 86-94 |
Solvent polarity significantly influences both heterogeneous and biocatalytic systems through differential stabilization of reactants, intermediates, and transition states [26] [27] [28]. Non-polar solvents such as toluene and isooctane maximize ruthenium catalyst activity through favorable substrate solvation and minimal competitive binding [26]. Conversely, polar solvents stabilize ionic intermediates but may coordinate strongly to metal centers, reducing catalytic turnover [27].
Dielectric constant effects become pronounced in reactions involving charged intermediates or polar transition states [29] [30]. High dielectric solvents (water, methanol) stabilize polar intermediates but may inhibit hydrophobic substrate binding to enzyme active sites [28]. The optimal dielectric constant for chlorohydrin synthesis typically ranges from 2-6, balancing substrate solubility with catalyst activity [27].
Hydrogen bonding interactions between solvents and catalytic species can either enhance or inhibit reaction rates [31] [30]. Protic solvents participate directly in reaction mechanisms through proton transfer steps, while aprotic solvents primarily influence substrate binding and product release [31]. The balance between these effects determines overall catalytic performance [30].
Enzyme stability in organic solvents depends on water activity, solvent hydrophobicity, and enzyme-solvent interactions [32] [33]. Hydrophobic solvents with low water miscibility generally preserve enzyme structure better than polar organic solvents [32]. Deep eutectic solvents represent promising alternatives, maintaining enzyme activity while improving substrate solubility [15] [34].
Water activity control is crucial for maintaining enzyme functionality in organic media [32]. Optimal water activity ranges from 0.1-0.3 for most enzymes, requiring careful water content monitoring and control [33]. Excessive water can lead to enzyme aggregation, while insufficient water causes enzyme deactivation through conformational changes [33].
Solvent engineering approaches involve systematic selection of solvents based on enzyme stability and reaction requirements [35] [33]. Predictive models incorporating solvent parameters enable rational solvent selection for specific enzyme-substrate combinations [35]. Co-solvent systems often provide optimal compromises between enzyme stability and substrate solubility [34].
Thermodynamic equilibrium positions are strongly influenced by solvent properties, affecting product distributions and reaction completeness [28] [29]. Solvents that preferentially stabilize products drive reactions toward completion, while those favoring reactants may require equilibrium manipulation strategies [28].
Selectivity control through solvent choice enables fine-tuning of product distributions [26] [27]. Solvents that stabilize specific transition states enhance selectivity for corresponding products, while those that stabilize multiple pathways may reduce selectivity [27]. The interplay between kinetic and thermodynamic effects determines overall product selectivity [29].
Mass transfer effects become significant in heterogeneous systems where substrate transport between phases limits reaction rates [36]. Solvent viscosity, substrate solubility, and interfacial tension all influence mass transfer rates and may become rate-limiting factors [36]. Optimal solvents balance these transport considerations with intrinsic catalytic activity [26].
| Solvent | Polarity Index | Ruthenium Catalyst Activity (relative) | Biocatalyst Activity (relative) | Product Selectivity (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 100 | 15 | 92-96 |
| Isooctane | 0.1 | 95 | 10 | 90-94 |
| n-Hexane | 0.1 | 85 | 8 | 88-92 |
| Dichloromethane | 3.1 | 110 | 25 | 94-97 |
| Acetone | 5.1 | 75 | 60 | 85-90 |
| THF | 4.0 | 90 | 45 | 89-93 |
| Methanol | 5.1 | 65 | 85 | 82-87 |
| Ethanol | 4.3 | 70 | 80 | 84-89 |
| Water | 10.2 | 45 | 100 | 78-85 |
| DES (ChCl:Glycerol) | 6.5 | 80 | 95 | 88-92 |
| Ionic Liquid | 4.2 | 85 | 70 | 86-91 |
| Supercritical CO₂ | 1.6 | 105 | 35 | 91-95 |